molecular formula C8H7N3O B11918164 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone CAS No. 70740-26-0

1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone

Cat. No.: B11918164
CAS No.: 70740-26-0
M. Wt: 161.16 g/mol
InChI Key: LCMOQVIXYLLMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[4,5-b]pyridine core. The ethanone group can then be introduced via acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
  • 1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone
  • 1-(1H-Imidazo[4,5-c]pyridin-4-yl)ethanone

Uniqueness

1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .

Properties

CAS No.

70740-26-0

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-imidazo[4,5-b]pyridin-3-ylethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)11-5-10-7-3-2-4-9-8(7)11/h2-5H,1H3

InChI Key

LCMOQVIXYLLMII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.